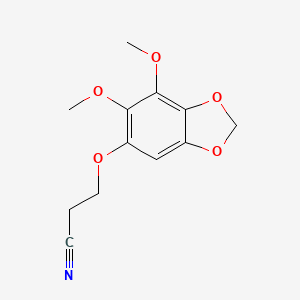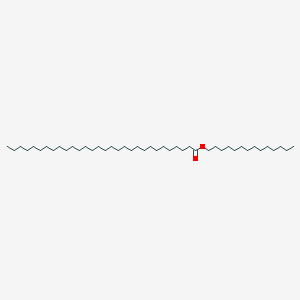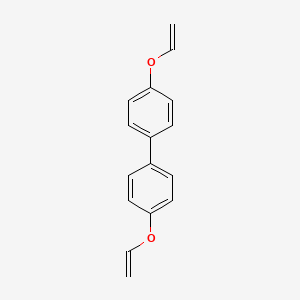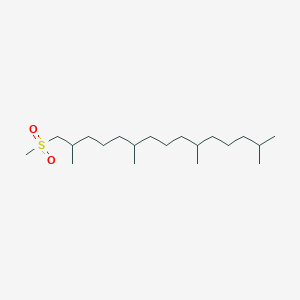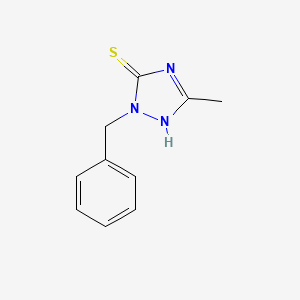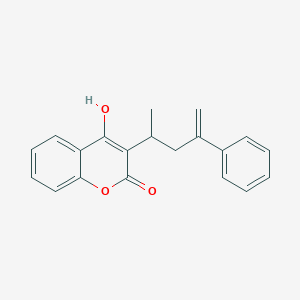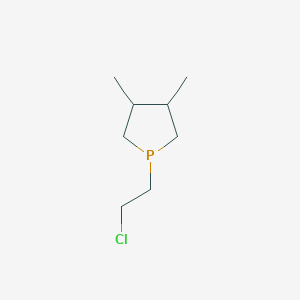
1-(2-Chloroethyl)-3,4-dimethylphospholane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloroethyl)-3,4-dimethylphospholane is an organophosphorus compound characterized by the presence of a phospholane ring substituted with a 2-chloroethyl group and two methyl groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethyl)-3,4-dimethylphospholane typically involves the reaction of 3,4-dimethylphospholane with 2-chloroethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
化学反応の分析
Types of Reactions
1-(2-Chloroethyl)-3,4-dimethylphospholane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The phospholane ring can be oxidized to form phospholane oxides.
Reduction: Reduction reactions can convert the phospholane ring to phospholane hydrides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride, potassium tert-butoxide, and lithium diisopropylamide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide and m-chloroperbenzoic acid are employed.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Major Products Formed
Nucleophilic Substitution: Products include substituted phospholanes with various functional groups.
Oxidation: Phospholane oxides are the primary products.
Reduction: Phospholane hydrides are formed.
科学的研究の応用
1-(2-Chloroethyl)-3,4-dimethylphospholane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with nucleophiles.
Medicine: Explored for its potential use in drug development, particularly in the design of phospholane-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-(2-Chloroethyl)-3,4-dimethylphospholane involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. The molecular targets include nucleophilic sites in proteins, nucleic acids, and other biomolecules. The pathways involved in its action are primarily based on nucleophilic substitution and subsequent modifications of the target molecules.
類似化合物との比較
Similar Compounds
- 1-(2-Chloroethyl)-3,4-dimethylphospholane oxide
- This compound hydride
- This compound amine
Uniqueness
This compound is unique due to its specific substitution pattern on the phospholane ring, which imparts distinct reactivity and properties compared to other similar compounds. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry and industrial applications.
特性
CAS番号 |
102967-72-6 |
|---|---|
分子式 |
C8H16ClP |
分子量 |
178.64 g/mol |
IUPAC名 |
1-(2-chloroethyl)-3,4-dimethylphospholane |
InChI |
InChI=1S/C8H16ClP/c1-7-5-10(4-3-9)6-8(7)2/h7-8H,3-6H2,1-2H3 |
InChIキー |
JRUCSEWARYCIFN-UHFFFAOYSA-N |
正規SMILES |
CC1CP(CC1C)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



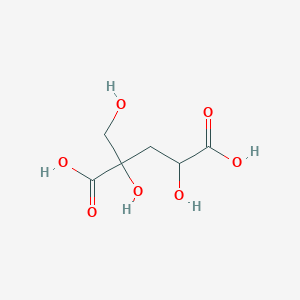
![Methyl tetracyclo[3.2.0.0~2,7~.0~4,6~]heptane-3-carboxylate](/img/structure/B14345434.png)
![Hydrazinecarbothioamide, N-[[2-(acetyloxy)ethoxy]methyl]-](/img/structure/B14345437.png)

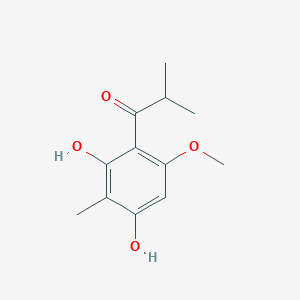
![(E,E)-N,N'-[Ethane-1,2-diyldi(4,1-phenylene)]bis[1-(2-methoxyphenyl)methanimine]](/img/structure/B14345461.png)
![1-Ethoxy-4-phenylbicyclo[2.2.2]octane](/img/structure/B14345467.png)
